

# (S)-CR8: A Technical Guide to a Potent Cyclin-Dependent Kinase Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-CR8

Cat. No.: B1681607

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This in-depth technical guide provides a comprehensive overview of the chemical and biological properties of **(S)-CR8**, a potent second-generation cyclin-dependent kinase (CDK) inhibitor. This document details its mechanism of action, chemical properties, and relevant experimental protocols for its study.

## Core Chemical and Physical Properties

**(S)-CR8**, with the CAS number 1084893-56-0, is a synthetic purine derivative. It is the (S)-enantiomer of CR8 and an analog of (R)-roscovitine.

Property	Value	Reference
CAS Number	1084893-56-0	[1][2]
Molecular Formula	C <sub>24</sub> H <sub>29</sub> N <sub>7</sub> O	[1][2]
Molecular Weight	431.5 g/mol	[1]
IUPAC Name	(2S)-2-[[9-(1-methylethyl)-6-[[4-(2-pyridinyl)phenyl]methylamino]-9H-purin-2-yl]amino]-1-butanol	
Synonyms	(S)-2-(1-Ethyl-2-hydroxyethylamino)-6-(4-(2-pyridyl)benzyl)-9-isopropylpurine	[1]
Appearance	White to off-white solid	[1]
Solubility	Soluble in DMSO and ethanol	[1]
Purity	Typically >98%	[1]
Storage	Store at -20°C, protected from light and air	[1]

## Biological Activity and Mechanism of Action

**(S)-CR8** is a potent, cell-permeable, and selective inhibitor of several cyclin-dependent kinases. Its primary mechanism of action involves the competitive inhibition of the ATP-binding site on these kinases, leading to cell cycle arrest and induction of apoptosis.

## Cyclin-Dependent Kinase Inhibition

**(S)-CR8** exhibits potent inhibitory activity against multiple CDKs crucial for cell cycle progression and transcription.

Target Kinase	IC <sub>50</sub> (μM)	Reference
CDK1/cyclin B	0.15	[2]
CDK2/cyclin A	0.080	[2]
CDK2/cyclin E	0.060	[2]
CDK5/p25	0.12	[2]
CDK7/cyclin H	>1	[3]
CDK9/cyclin T	0.11	[2]
Casein Kinase 1 (CK1)	0.6	[3]
DYRK1A	0.9	[3]

## A Novel "Molecular Glue" Mechanism

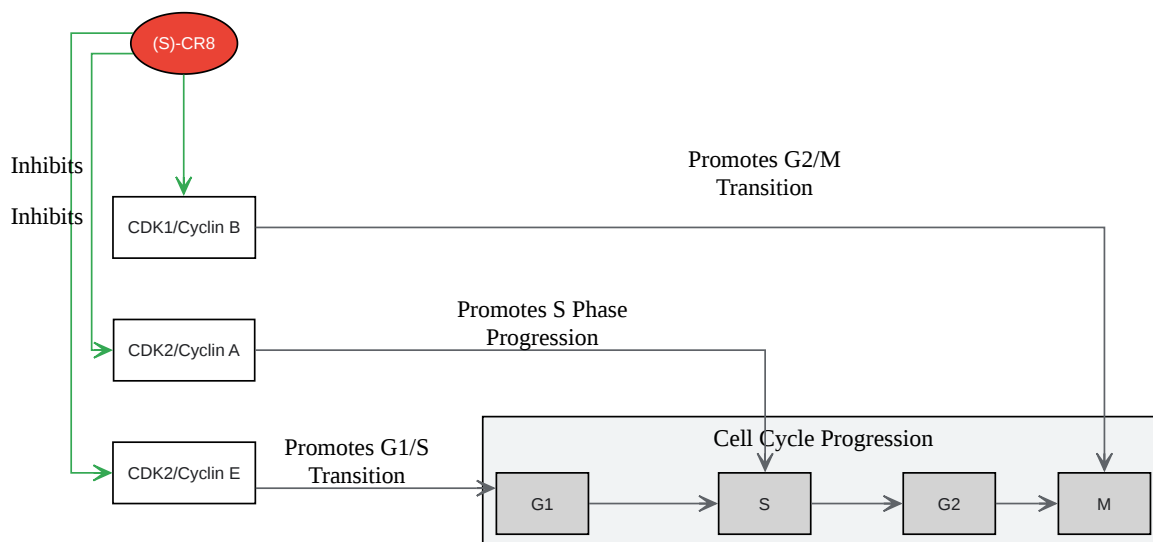
Recent studies have unveiled a novel mechanism of action for CR8, classifying it as a "molecular glue." In its CDK12-bound state, a solvent-exposed pyridyl moiety on **(S)-CR8** induces the formation of a ternary complex between the CDK12-cyclin K and the DDB1, a component of the CUL4-DDB1 ubiquitin ligase complex. This interaction occurs without the need for a conventional substrate receptor and presents cyclin K for ubiquitination and subsequent proteasomal degradation.[4][5][6]

## Downregulation of MYCN and Mcl-1

**(S)-CR8** has been shown to be particularly effective in neuroblastoma cells with MYCN amplification. By inhibiting transcriptional CDKs such as CDK7 and CDK9, **(S)-CR8** leads to a rapid and significant downregulation of the short-lived MYCN oncoprotein.[1] This, in turn, contributes to the induction of apoptosis. Furthermore, **(S)-CR8** treatment leads to the downregulation of the anti-apoptotic protein Mcl-1, further sensitizing cancer cells to apoptosis.[7]

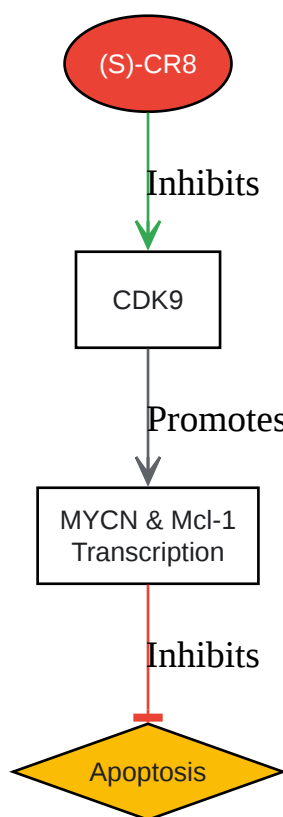
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by **(S)-CR8** and a general experimental workflow for its characterization.



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Caption: **(S)-CR8** inhibits key CDK/cyclin complexes, leading to cell cycle arrest.



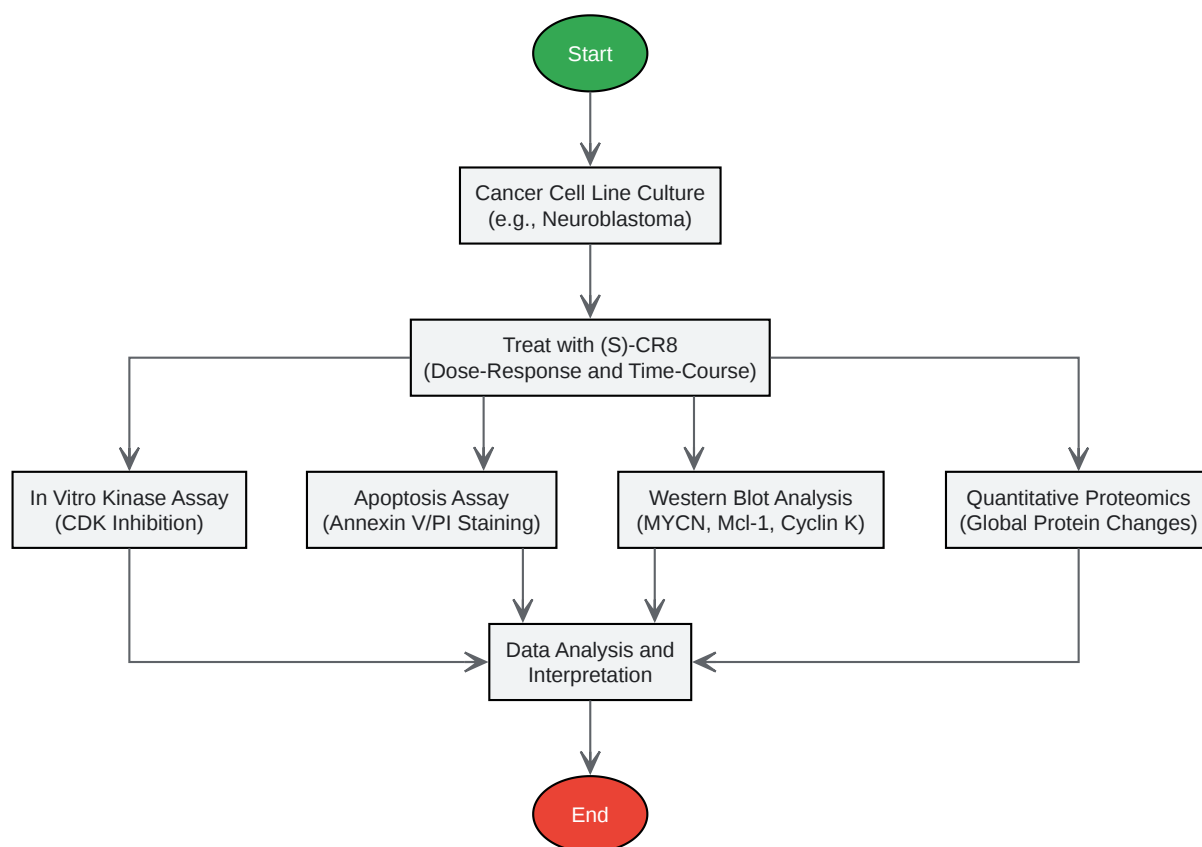
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Caption: **(S)-CR8** induces apoptosis by inhibiting CDK9, leading to decreased MYCN and Mcl-1.



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Caption: **(S)-CR8** acts as a molecular glue, promoting the degradation of Cyclin K.



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Caption: A general experimental workflow for characterizing the effects of **(S)-CR8**.

## Experimental Protocols

The following are representative protocols for key experiments used to characterize **(S)-CR8**. These should be optimized for specific experimental conditions.

### In Vitro Kinase Assay

This protocol describes a luminescence-based assay to determine the  $IC_{50}$  of **(S)-CR8** against a specific CDK.

- Reagent Preparation:

- Prepare a 10 mM stock solution of **(S)-CR8** in 100% DMSO.
- Prepare a serial dilution of **(S)-CR8** in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA).
- Prepare a solution of the specific CDK/cyclin complex and its corresponding substrate peptide in kinase assay buffer.
- Prepare ATP solution in kinase assay buffer at a concentration close to the  $K_m$  for the specific CDK.
- Assay Procedure:
  - To a 384-well plate, add 5  $\mu$ L of the diluted **(S)-CR8** or vehicle control (DMSO).
  - Add 10  $\mu$ L of the enzyme/substrate mixture to each well.
  - Incubate at room temperature for 10 minutes to allow for inhibitor binding.
  - Initiate the kinase reaction by adding 10  $\mu$ L of the ATP solution.
  - Incubate at 30°C for 60 minutes.
  - Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™) according to the manufacturer's instructions.
  - Measure luminescence using a plate reader.
- Data Analysis:
  - Calculate the percent inhibition for each **(S)-CR8** concentration relative to the vehicle control.
  - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## Apoptosis Assay in Neuroblastoma Cells

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in neuroblastoma cells treated with **(S)-CR8** by flow cytometry.

- Cell Culture and Treatment:
  - Culture neuroblastoma cells (e.g., SH-SY5Y) in appropriate media until they reach 70-80% confluency.
  - Treat the cells with varying concentrations of **(S)-CR8** or vehicle control (DMSO) for 24-48 hours.
- Staining Procedure:
  - Harvest the cells by trypsinization and wash twice with cold PBS.
  - Resuspend the cells in 1X Annexin V binding buffer at a concentration of  $1 \times 10^6$  cells/mL.
  - To 100  $\mu$ L of the cell suspension, add 5  $\mu$ L of FITC-conjugated Annexin V and 1  $\mu$ L of PI solution.
  - Incubate the cells at room temperature for 15 minutes in the dark.
  - Add 400  $\mu$ L of 1X Annexin V binding buffer to each tube.
- Flow Cytometry Analysis:
  - Analyze the stained cells by flow cytometry within one hour of staining.
  - Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set the compensation and gates.
  - Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

## Western Blot Analysis for MYCN and Mcl-1

This protocol details the detection of MYCN and Mcl-1 protein levels in neuroblastoma cells following treatment with **(S)-CR8**.



- Cell Lysis and Protein Quantification:
  - Treat neuroblastoma cells with **(S)-CR8** as described in the apoptosis assay protocol.
  - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Quantify the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Protein Transfer:
  - Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
  - Separate the proteins by SDS-PAGE on a polyacrylamide gel.
  - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against MYCN, Mcl-1, and a loading control (e.g.,  $\beta$ -actin or GAPDH) overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- Detection and Analysis:
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  - Quantify the band intensities and normalize to the loading control to determine the relative changes in MYCN and Mcl-1 protein levels.

## Conclusion

**(S)-CR8** is a highly potent and selective CDK inhibitor with significant potential in cancer research and drug development. Its multifaceted mechanism of action, including the novel "molecular glue" activity, makes it a valuable tool for studying cell cycle regulation and apoptosis. The experimental protocols provided in this guide offer a starting point for researchers to investigate the cellular and molecular effects of this promising compound. Further research into its *in vivo* efficacy and safety profile is warranted to fully elucidate its therapeutic potential.

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- To cite this document: BenchChem. [(S)-CR8: A Technical Guide to a Potent Cyclin-Dependent Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681607#s-cr8-cas-number-and-chemical-properties]

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